molecular formula C6H4BClF2O2 B151708 (4-Chloro-3,5-difluorophenyl)boronic acid CAS No. 864759-63-7

(4-Chloro-3,5-difluorophenyl)boronic acid

Cat. No.: B151708
CAS No.: 864759-63-7
M. Wt: 192.36 g/mol
InChI Key: QFZAPMPDGUNQDD-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

(4-Chloro-3,5-difluorophenyl)boronic acid is involved in the synthesis of several organic compounds . It is used as a reactant in Suzuki-Miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process, which is widely applied in organic synthesis . The compound interacts with various biomolecules during these reactions, including palladium catalysts and other organic groups .

Cellular Effects

The cellular effects of this compound are primarily observed in its role as a reactant in biochemical reactions

Molecular Mechanism

The molecular mechanism of this compound is closely tied to its role in Suzuki-Miyaura cross-coupling reactions . In these reactions, the compound participates in electronically divergent processes with the metal catalyst. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Metabolic Pathways

This compound is involved in Suzuki-Miyaura cross-coupling reactions, a type of metabolic pathway . Detailed information on the specific metabolic pathways that this compound is involved in, including any enzymes or cofactors that it interacts with, is not explicitly documented in the current literature.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-3,5-difluorophenyl)boronic acid typically involves the reaction of 4-chloro-3,5-difluorophenyl magnesium bromide with trimethyl borate, followed by hydrolysis . The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction conditions include:

    Solvent: Anhydrous ether or tetrahydrofuran (THF)

    Temperature: -78°C to room temperature

    Reagents: Trimethyl borate, 4-chloro-3,5-difluorophenyl magnesium bromide

    Workup: Hydrolysis with aqueous acid

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Properties

IUPAC Name

(4-chloro-3,5-difluorophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BClF2O2/c8-6-4(9)1-3(7(11)12)2-5(6)10/h1-2,11-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFZAPMPDGUNQDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C(=C1)F)Cl)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BClF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20590195
Record name (4-Chloro-3,5-difluorophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20590195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

864759-63-7
Record name (4-Chloro-3,5-difluorophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20590195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-Difluoro-4-chlorophenylboronic acid
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